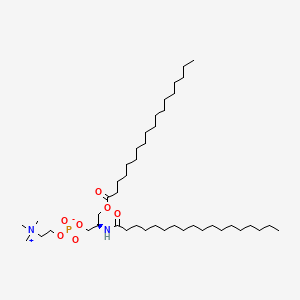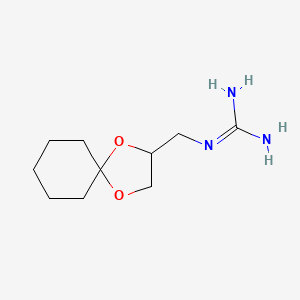
Guanadrel
描述
胍奈德是一种具有降压特性的化学化合物。它被归类为节后肾上腺素能阻滞剂,这意味着它会干扰交感神经系统中神经冲动的传递。 该化合物主要用于通过减少小动脉血管收缩来控制高血压 .
科学研究应用
胍奈德有几种科学研究应用,包括:
化学: 它被用作模型化合物来研究肾上腺素能阻滞剂的作用机制及其与其他化学物质的相互作用。
生物学: 胍奈德用于生物学研究,以研究肾上腺素能阻滞剂对细胞过程和神经递质释放的影响。
作用机制
胍奈德通过作为节后肾上腺素能阻滞剂发挥作用。它通过去甲肾上腺素泵被交感神经元吸收并储存在神经末梢。胍奈德缓慢地将去甲肾上腺素从其储存部位置换出来,从而阻断神经刺激后去甲肾上腺素的释放。 神经递质释放量的减少导致小动脉血管收缩减少,继而血压降低 .
生化分析
Biochemical Properties
Guanadrel plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the sodium-dependent noradrenaline transporter, acting as a partial agonist . This compound displaces norepinephrine from its storage in nerve endings, thereby inhibiting its release in response to sympathetic nerve stimulation . This interaction reduces arteriolar vasoconstriction and helps in lowering blood pressure .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by controlling nerve impulses along specific pathways, leading to the relaxation of blood vessels . This relaxation allows blood to pass through more easily, thereby reducing blood pressure . This compound’s impact on cell signaling pathways includes the inhibition of norepinephrine release, which affects gene expression and cellular metabolism . The compound’s ability to modulate sympathetic nerve activity is crucial in managing hypertension .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the sodium-dependent noradrenaline transporter and displacing norepinephrine from its storage sites in nerve endings . This displacement blocks the release of norepinephrine in response to sympathetic nerve stimulation, leading to reduced arteriolar vasoconstriction . This compound’s mechanism of action involves the inhibition of norepinephrine release, which results in decreased sympathetic tone and lower blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is rapidly absorbed from the gastrointestinal tract and has a half-life of approximately 10 hours . This compound’s stability and degradation have been studied extensively, showing that it maintains its efficacy over time with minimal degradation . Long-term effects on cellular function include sustained reduction in blood pressure and decreased sympathetic nerve activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that dosages ranging from 20 to 400 mg daily are effective in managing hypertension . Higher doses may lead to adverse effects such as dizziness, drowsiness, and gastrointestinal disturbances . Threshold effects observed in these studies indicate that this compound’s efficacy plateaus at higher doses, with increased risk of toxicity .
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes hepatic metabolism . The compound’s metabolic pathways involve interactions with various enzymes, including those responsible for norepinephrine storage and release . This compound’s effect on metabolic flux includes the depletion of norepinephrine stores, leading to reduced arteriolar vasoconstriction and lower blood pressure .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the norepinephrine pump . It is rapidly absorbed from the gastrointestinal tract and has a low protein binding rate of approximately 20% . This compound’s distribution within the body is influenced by its ability to displace norepinephrine from its storage sites, leading to widespread effects on sympathetic nerve activity .
Subcellular Localization
The subcellular localization of this compound involves its uptake and storage in sympathetic neurons via the norepinephrine pump . This localization is crucial for its activity, as it allows this compound to effectively displace norepinephrine from its storage sites and inhibit its release . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the neurons, ensuring its efficacy in managing hypertension .
准备方法
合成路线和反应条件
胍奈德可以通过氨或氨衍生物与S-甲基异硫脲盐反应合成。 该过程通常涉及胍衍生物的形成,甲硫醇为副产物 。反应条件通常需要控制温度并使用特定的溶剂以确保获得所需的产物。
工业生产方法
在工业环境中,胍奈德以其硫酸盐形式生产。生产过程包括制备含有水、甲醇和特定盐的流动相混合物。 然后使用色谱技术纯化化合物,以确保高纯度和一致性 .
化学反应分析
反应类型
胍奈德会经历几种类型的化学反应,包括:
氧化: 胍奈德在特定条件下可以被氧化形成各种氧化产物。
还原: 该化合物也可以被还原,尽管在实际应用中这种情况不太常见。
常用试剂和条件
与胍奈德反应中使用的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应条件通常涉及控制温度和pH值以确保形成所需的产物 .
形成的主要产物
胍奈德反应形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可能会产生各种氧化衍生物,而取代反应可能会产生一系列取代的胍奈德化合物 .
相似化合物的比较
类似化合物
独特性
胍奈德的独特之处在于与类似化合物相比,它的作用起效快,半衰期短。这使得剂量滴定更快,更容易控制高血压。 此外,胍奈德的外周作用导致中枢神经系统副作用更少,使其成为对其他降压药产生不良反应的患者的合适替代方案 .
属性
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10/h8H,1-7H2,(H4,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNRIOWIXYZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22195-34-2 (sulfate[2:1]) | |
| Record name | Guanadrel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048533 | |
| Record name | Guanadrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanadrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.93e+00 g/L | |
| Record name | Guanadrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Guanadrel is an adrenergic neuron inhibitor that slowly displaces norepinephrine from its storage in nerve endings. It blocks the release of norepinephrine in response to the sympathetic nerve stimulation, leading to reduced arteriolar vasoconstriction, especially the reflex increase in sympathetic tone that occurs with a change in position. | |
| Record name | Guanadrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
40580-59-4 | |
| Record name | Guanadrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40580-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanadrel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanadrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanadrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUANADREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765C9332T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanadrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213.5-215 | |
| Record name | Guanadrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Guanadrel?
A1: this compound functions as a postganglionic sympathetic blocking agent. It primarily exerts its antihypertensive effects by interfering with the release of norepinephrine from peripheral sympathetic nerve endings. [, , , ] It also displaces norepinephrine from storage vesicles within these nerve terminals. []
Q2: How does this compound differ from guanethidine in its mechanism of action?
A2: While both this compound and guanethidine are adrenergic neuron-blocking agents, this compound does not deplete intestinal norepinephrine to the same extent as guanethidine. This difference may explain the lower incidence of diarrhea observed with this compound in clinical settings. []
Q3: Does this compound affect central nervous system activity?
A3: Research indicates that this compound does not readily cross the blood-brain barrier. This characteristic likely contributes to its lower incidence of central nervous system side effects, such as drowsiness and fatigue, compared to other antihypertensive agents like methyldopa. [, ]
Q4: What is the absorption profile of this compound?
A4: this compound is well absorbed following oral administration, reaching peak plasma concentrations approximately 1.5 to 2 hours after ingestion. []
Q5: Does renal function impact the elimination of this compound?
A5: Yes, renal function significantly influences this compound elimination. Studies have demonstrated a prolonged terminal elimination half-life in individuals with impaired renal function (creatinine clearance < 30 mL/min/1.73 m2). [] Dosage adjustments may be necessary in patients with renal insufficiency, especially those with creatinine clearance < 50 ml/min. []
Q6: What are the primary clinical applications of this compound?
A6: this compound is primarily indicated for the treatment of mild to moderate hypertension, particularly in cases where diuretics alone fail to adequately control blood pressure. [, ]
Q7: How does the efficacy of this compound compare to other antihypertensive agents?
A7: Clinical trials have demonstrated comparable efficacy between this compound, guanethidine, and methyldopa in managing mild to moderate hypertension. [, ] Notably, this compound exhibits a similar antihypertensive effect to guanethidine but with fewer instances of severe side effects like morning orthostatic faintness and diarrhea. [, ]
Q8: Has this compound demonstrated efficacy in treating conditions other than hypertension?
A8: Research suggests that this compound may offer symptomatic benefits in managing thyrotoxicosis. In a study involving patients with Graves' disease, this compound administration led to a reduction in supine resting pulse rate and improvements in proximal and distal muscle strength. []
Q9: What is the chemical structure of this compound?
A9: this compound sulfate is the sulfate salt of (1,4-dioxaspiro[4.5]dec-2-ylmethyl)guanidine. []
Q10: How does the structure of this compound relate to its pharmacological activity?
A10: The guanidine moiety in this compound is essential for its interaction with adrenergic neurons and its ability to inhibit norepinephrine release. Structural modifications to this moiety can significantly impact its potency and selectivity. []
Q11: What are some potential areas for future research on this compound?
A11: * Further investigation into the long-term effects of this compound therapy is warranted.* Comparative studies with newer antihypertensive agents, such as beta blockers and ACE inhibitors, are needed to better understand this compound's place in the current therapeutic landscape. []* Exploring the potential applications of this compound beyond hypertension and thyrotoxicosis could reveal novel therapeutic uses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


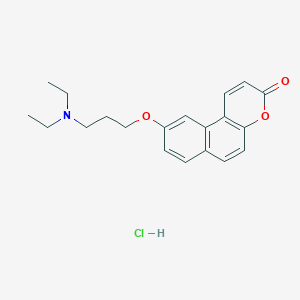
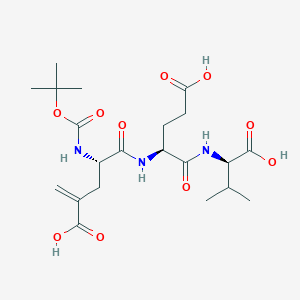
![7-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1201657.png)
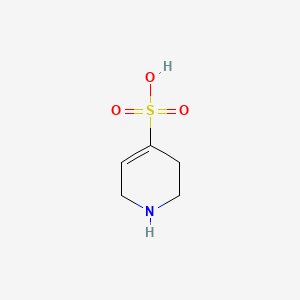


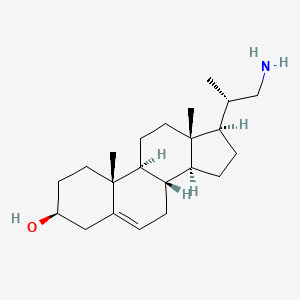
![3-(2-hydroxypentyl)-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1201669.png)
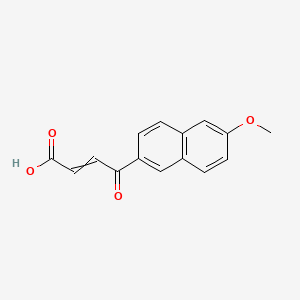
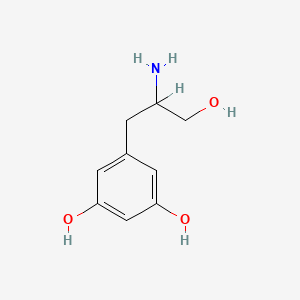

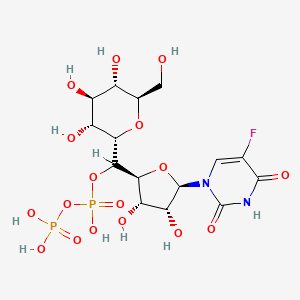
![But-2-enedioic acid;1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B1201674.png)
